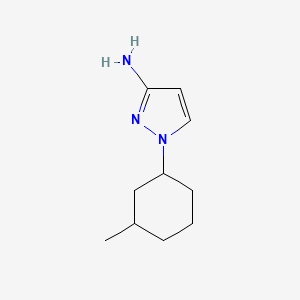amine](/img/structure/B13288173.png)
[1-(3-Chlorophenyl)propyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)propylamine: is an organic compound with the molecular formula C12H18ClN It is a derivative of phenylpropylamine, where the phenyl ring is substituted with a chlorine atom at the third position and the amine group is substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)propylamine typically involves the alkylation of 3-chlorophenylpropylamine with isopropyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction is usually performed at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of 1-(3-Chlorophenyl)propylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(3-Chlorophenyl)propylamine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary amines or primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOCH3, KOtBu, polar aprotic solvents.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Secondary amines, primary amines.
Substitution: Various substituted phenylpropylamines.
Scientific Research Applications
Chemistry: 1-(3-Chlorophenyl)propylamine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of phenylpropylamine derivatives on biological systems. It is also used in the development of new drugs targeting specific biological pathways .
Medicine: Its structural features make it a candidate for the design of drugs with specific pharmacological activities .
Industry: In the industrial sector, 1-(3-Chlorophenyl)propylamine is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)propylamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Phenylpropylamine: The parent compound without the chlorine and isopropyl substitutions.
3-Chlorophenylpropylamine: Similar structure but without the isopropyl group.
Isopropylamine: Lacks the phenyl and chlorine substitutions.
Uniqueness: 1-(3-Chlorophenyl)propylamine is unique due to the presence of both the chlorine atom on the phenyl ring and the isopropyl group on the amine. These substitutions confer specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H18ClN |
|---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C12H18ClN/c1-4-12(14-9(2)3)10-6-5-7-11(13)8-10/h5-9,12,14H,4H2,1-3H3 |
InChI Key |
FDKHNRYFTYNWGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


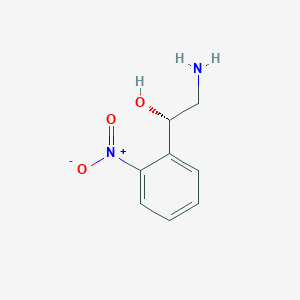
amine](/img/structure/B13288100.png)


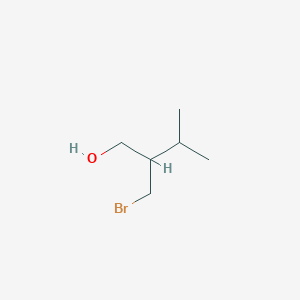
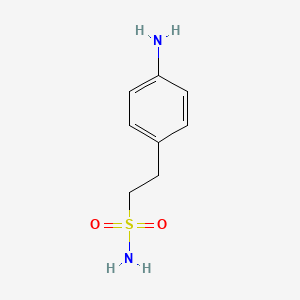
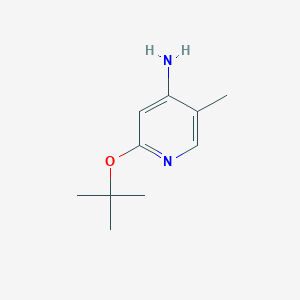
![2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B13288139.png)
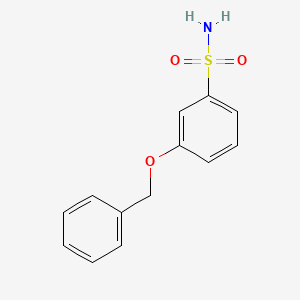

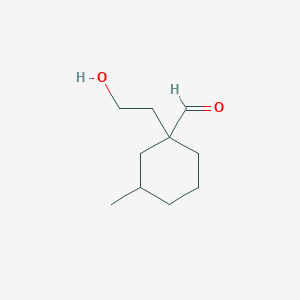
![3-((Benzo[b]thiophen-3-ylmethyl)amino)propan-1-ol](/img/structure/B13288170.png)
![4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine](/img/structure/B13288181.png)
